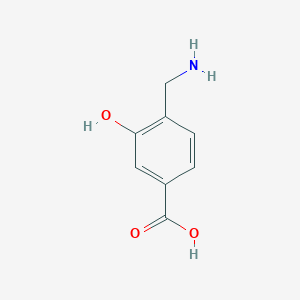
4-(Aminomethyl)-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-hydroxybenzoic acid is an organic compound with the molecular formula C8H9NO3 It features a benzene ring substituted with an aminomethyl group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-carboxylbenzaldehyde or its alkyl ester with hydroxylamine to form an oxime, followed by reduction with hydrogen in a sodium hydroxide aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to lysine receptor sites on plasminogen, preventing its conversion to plasmin and thereby inhibiting fibrin degradation . This helps in preserving the framework of fibrin’s matrix structure.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the hydroxyl group at the 3-position.
3-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position.
4-Hydroxybenzoic acid: Lacks the aminomethyl group at the 4-position and the hydroxyl group at the 3-position.
Uniqueness
4-(Aminomethyl)-3-hydroxybenzoic acid is unique due to the presence of both the aminomethyl and hydroxyl groups on the benzene ring
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H9NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,4,9H2,(H,11,12) |
Clave InChI |
PULJAVKYVDOTDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


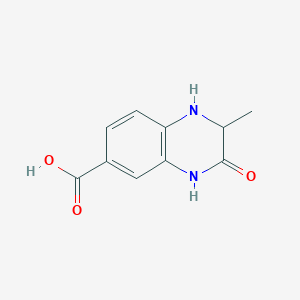
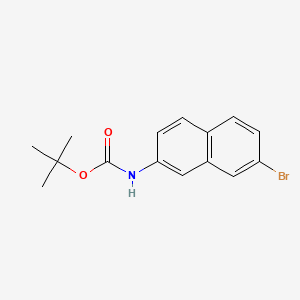
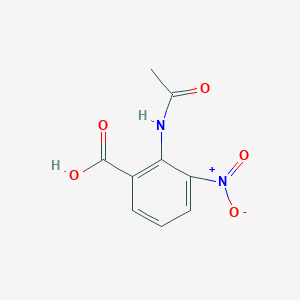
![5-(3-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13502387.png)
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
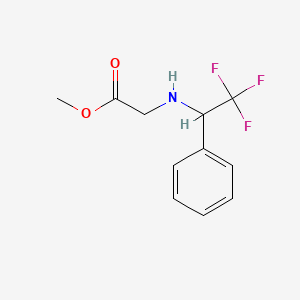
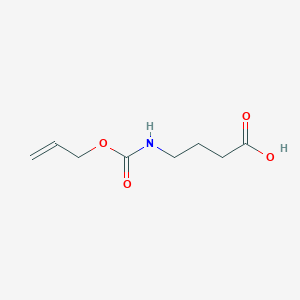
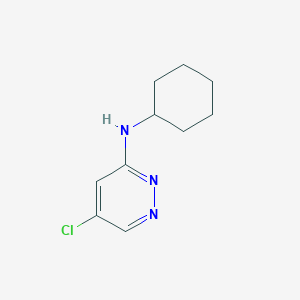
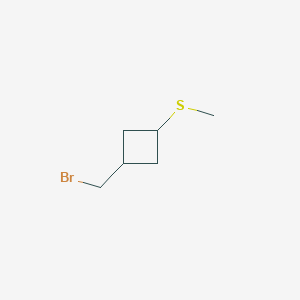
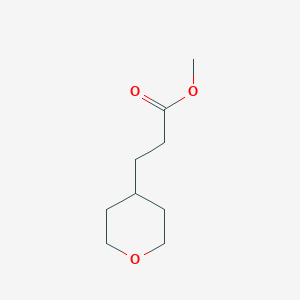
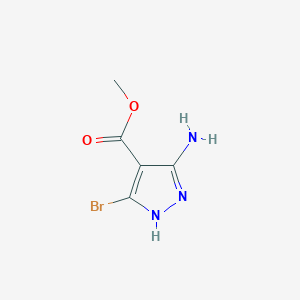
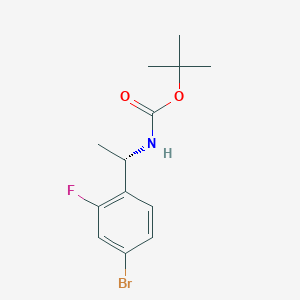
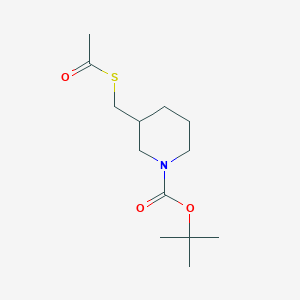
![(2S)-3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13502440.png)
